
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine, also known as CFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. CFA is a small molecule that belongs to the class of arylalkylamines and is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine acts as a selective inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine reduces the release of these neurotransmitters from presynaptic neurons, leading to a decrease in neurotransmitter signaling. This mechanism of action is similar to that of other VMAT2 inhibitors such as tetrabenazine and reserpine.
Efectos Bioquímicos Y Fisiológicos
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to have a range of biochemical and physiological effects in animal models. In rats, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to reduce locomotor activity and induce catalepsy, which are consistent with the effects of other VMAT2 inhibitors. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has also been shown to reduce dopamine release in the striatum and increase dopamine turnover in the prefrontal cortex, suggesting a complex modulation of dopaminergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has several advantages as a tool compound for studying VMAT2 function. It is a potent and selective inhibitor of VMAT2, which allows for precise modulation of neurotransmitter release. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is also relatively stable and can be used in a range of in vitro and in vivo assays. However, there are some limitations to the use of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine in lab experiments. The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is challenging and requires specialized equipment and expertise. Additionally, the effects of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine on other transporters and receptors have not been fully characterized, which may limit its specificity in certain contexts.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine and its applications. One area of interest is the development of new VMAT2 inhibitors with improved pharmacological properties and selectivity. Another area of interest is the use of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine as a tool compound for studying the role of VMAT2 in neurotransmitter release and synaptic function. Additionally, the potential therapeutic applications of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine for psychiatric disorders such as depression and anxiety warrant further investigation. Overall, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is a promising compound with significant potential for advancing our understanding of neurotransmitter function and developing new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of chemical reactions involving reduction, cyclization, and deprotection steps to yield the final product, N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine. The synthesis of N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases such as depression, anxiety, and schizophrenia. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is a key target for the treatment of these disorders. N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine has also been studied for its potential as a tool compound for studying the role of VMAT2 in neurotransmitter release and synaptic function.
Propiedades
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLJXZCWBRKJHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(2-fluorobenzyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)


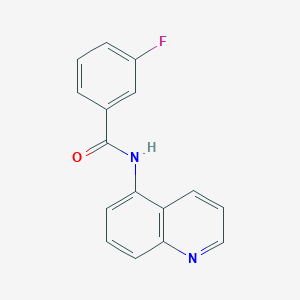

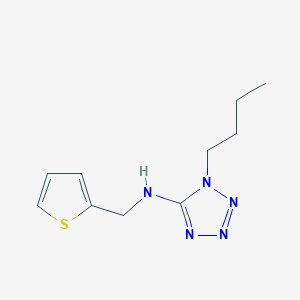

![1-methyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine](/img/structure/B471302.png)
![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)
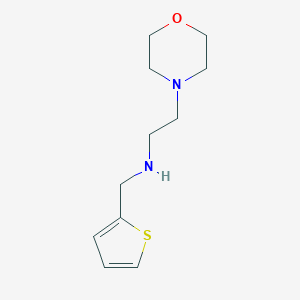
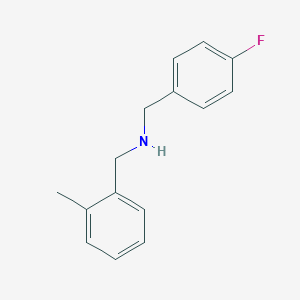
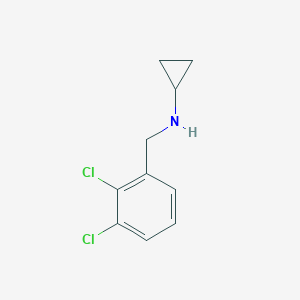
![N-[(1-methylpyrrol-2-yl)methyl]-1-propyltetrazol-5-amine](/img/structure/B471317.png)